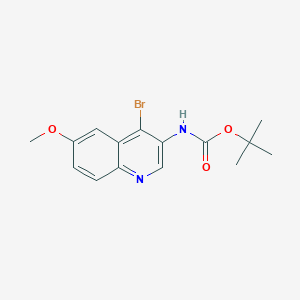

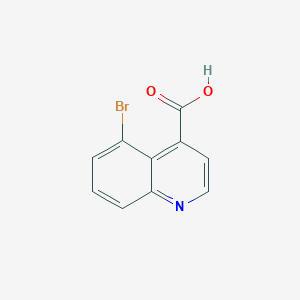

Ácido 5-bromoquinolina-4-carboxílico

Descripción general

Descripción

5-Bromoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química medicinal: Descubrimiento y desarrollo de fármacos

El ácido 5-bromoquinolina-4-carboxílico sirve como un andamiaje crucial en la química medicinal. Sus derivados se sintetizan y evalúan por su potencial como inhibidores de varias enzimas, como las fosfatasas alcalinas . Estos compuestos son instrumentales en el desarrollo de nuevos medicamentos, particularmente para enfermedades donde la regulación enzimática juega un papel clave.

Síntesis orgánica: Bloque de construcción para compuestos heterocíclicos

En la química orgánica sintética, el ácido 5-bromoquinolina-4-carboxílico se utiliza como bloque de construcción para la construcción de compuestos heterocíclicos complejos . Su átomo de bromo es un sitio reactivo que puede someterse a una mayor funcionalización, lo que lo convierte en un precursor versátil para una amplia gama de rutas sintéticas.

Ciencia de los materiales: Materiales funcionales avanzados

El compuesto encuentra aplicaciones en la ciencia de los materiales debido a su estructura aromática y su potencial para la modificación. Se puede utilizar para crear materiales avanzados con propiedades electrónicas o fotónicas específicas, que son esenciales en el desarrollo de nuevas tecnologías .

Investigación biológica: Estudio de vías biológicas

En la investigación biológica, los derivados del ácido 5-bromoquinolina-4-carboxílico se utilizan para estudiar varias vías biológicas. Pueden actuar como sondas o inhibidores para comprender la función de diferentes biomoléculas y vías dentro de los organismos vivos .

Estudios ambientales: Ecotoxicología y análisis de la contaminación

Si bien no se utiliza directamente en estudios ambientales, la síntesis y degradación del ácido 5-bromoquinolina-4-carboxílico se puede estudiar para comprender su impacto ambiental, como su comportamiento como un posible contaminante y sus efectos en los ecosistemas .

Métodos analíticos: Desarrollo de técnicas analíticas

El ácido 5-bromoquinolina-4-carboxílico se puede utilizar para desarrollar y mejorar los métodos analíticos. Su estructura bien definida permite la prueba y calibración de técnicas como RMN, HPLC, LC-MS y UPLC, que son cruciales para las pruebas farmacéuticas y el control de calidad .

Mecanismo De Acción

Target of Action

Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological and pharmaceutical activities . They play a major role in medicinal chemistry and are vital for leads in drug discovery .

Mode of Action

It is known that quinoline derivatives interact with their targets in various ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological and pharmaceutical activities .

Result of Action

Some quinoline derivatives have been found to exhibit antiviral activity against orthopoxviruses . The specific effects would depend on the compound’s targets and the nature of its interactions with these targets.

Propiedades

IUPAC Name |

5-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMUBHNGWSKNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743736 | |

| Record name | 5-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219834-22-6 | |

| Record name | 5-Bromo-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219834-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

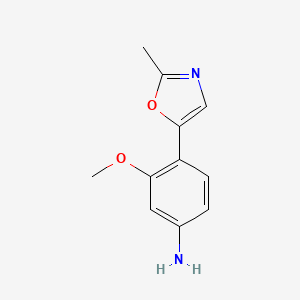

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B1510198.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]propylaminehydrochloride](/img/structure/B1510210.png)

![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B1510235.png)

![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)

![8-methyl-8-Azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1510237.png)